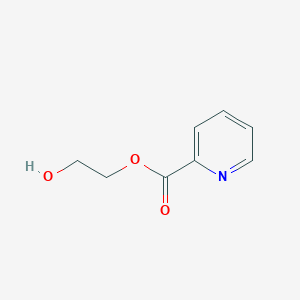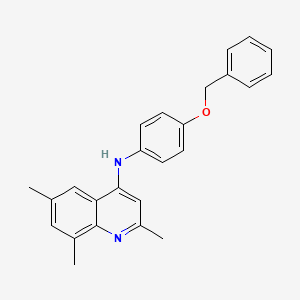
N-(4-(benzyloxy)phenyl)-2,6,8-trimethylquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(benzyloxy)phenyl)-2,6,8-trimethylquinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a quinoline core with three methyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)phenyl)-2,6,8-trimethylquinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Friedländer synthesis, where an aromatic aldehyde reacts with a ketone in the presence of an acid catalyst to form the quinoline ring. The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
化学反应分析
Types of Reactions
N-(4-(benzyloxy)phenyl)-2,6,8-trimethylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields a benzoic acid derivative, while reduction of a nitro group results in an amine.
科学研究应用
N-(4-(benzyloxy)phenyl)-2,6,8-trimethylquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of N-(4-(benzyloxy)phenyl)-2,6,8-trimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
- N-[4-(benzyloxy)phenyl]-N’-[2-chloro-6-(4-methoxyphenoxy)benzyl]urea
- N-[4-(benzyloxy)phenyl]-1-(substituted phenyl)-1H-pyrazol-3-yl derivatives
Uniqueness
N-(4-(benzyloxy)phenyl)-2,6,8-trimethylquinolin-4-amine is unique due to its specific quinoline core structure with three methyl groups, which imparts distinct chemical and biological properties
属性
分子式 |
C25H24N2O |
|---|---|
分子量 |
368.5 g/mol |
IUPAC 名称 |
2,6,8-trimethyl-N-(4-phenylmethoxyphenyl)quinolin-4-amine |
InChI |
InChI=1S/C25H24N2O/c1-17-13-18(2)25-23(14-17)24(15-19(3)26-25)27-21-9-11-22(12-10-21)28-16-20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,26,27) |
InChI 键 |
BJTAFVSHOQKRBZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



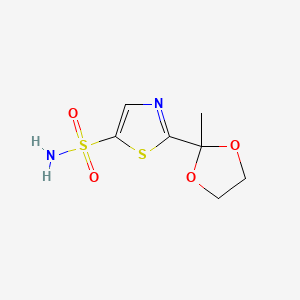
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13982404.png)
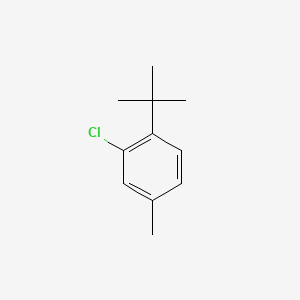


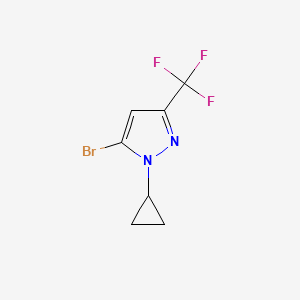

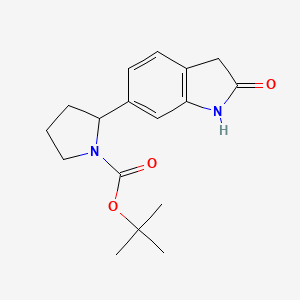

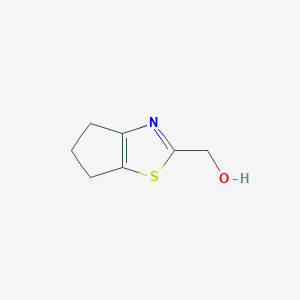
![Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate](/img/structure/B13982449.png)

